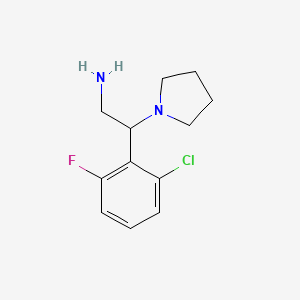
2-(2-Chloro-6-fluorophenyl)-2-(pyrrolidin-1-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-6-fluorophenyl)-2-(pyrrolidin-1-yl)ethanamine is a useful research compound. Its molecular formula is C12H16ClFN2 and its molecular weight is 242.72. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(2-Chloro-6-fluorophenyl)-2-(pyrrolidin-1-yl)ethanamine, also known by its CAS number 927976-52-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H16ClFN2
- Molecular Weight : 242.72 g/mol
- LogP : 4.2117
- Polar Surface Area : 16.6751 Ų
These properties suggest a moderate lipophilicity, which may influence its bioavailability and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realms of neuropharmacology and oncology.
1. Neuropharmacological Activity
Studies have shown that derivatives of pyrrolidine compounds often demonstrate significant effects on neurotransmitter systems. The specific activity of this compound may be linked to its interaction with serotonin and dopamine receptors, which are crucial in the modulation of mood and behavior.
2. Anticancer Properties
Recent investigations have highlighted the compound's potential as an anticancer agent:
- Case Study : A study involving modifications of similar compounds demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including HeLa cells. The antiproliferative activity was attributed to the structural features that enhance binding affinity to target proteins involved in cell proliferation pathways .
The mechanism by which this compound exerts its effects may involve:
- Receptor Binding : The compound's structure suggests that it may act as a ligand for specific receptors involved in neurotransmission or tumor suppression.
- Signal Transduction Pathways : It may influence pathways such as apoptosis and cell cycle regulation, contributing to its anticancer effects.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Neuropharmacological | Potential modulation of serotonin receptors | |
| Anticancer | Cytotoxicity against HeLa cells | |
| Anticonvulsant | Activity in animal models |
Case Studies
- Neuropharmacology : In a controlled study, the compound demonstrated significant effects on behavior in rodent models, suggesting its potential utility in treating mood disorders.
- Cancer Research : A derivative was tested for its ability to inhibit tumor growth in xenograft models, showing promising results comparable to existing chemotherapeutics .
Propriétés
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2/c13-9-4-3-5-10(14)12(9)11(8-15)16-6-1-2-7-16/h3-5,11H,1-2,6-8,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIIAFWOVYXJTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CN)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














